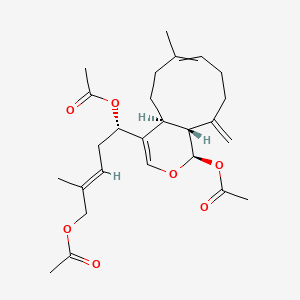
waixenicin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Waixenicin A is a marine-derived xenicane diterpenoid compound isolated from the Hawaiian soft coral Sarcothelia edmondsoni. It is known for its potent and highly selective inhibition of the transient receptor potential melastatin subfamily member 7 (TRPM7) ion channel, which plays a crucial role in various cellular processes, including magnesium and calcium homeostasis, cell growth, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The first asymmetric total synthesis of waixenicin A was achieved through a series of complex steps. The synthesis involved constructing the characteristic trans-fused oxabicyclo[7.4.0]tridecane ring system via a diastereoselective conjugate addition/trapping sequence, followed by an intramolecular alkylation to form the nine-membered ring. A β-keto sulfone motif enabled efficient ring-closure, and subsequent radical desulfonylation was performed with minimal isomerization .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the low availability of natural sources. The synthesis in the laboratory is preferred over extraction from natural sources to avoid environmental impact on coral ecosystems .
Chemical Reactions Analysis
Types of Reactions: Waixenicin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis involves multiple steps, such as conjugate addition, intramolecular alkylation, and radical desulfonylation .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include β-keto sulfone, trimethylsilylethyl ester, and fluoride-mediated decarboxylation agents. The reaction conditions often involve diastereoselective conjugate addition and base-mediated rearrangement .
Major Products Formed: The major products formed during the synthesis of this compound include 9-deacetoxy-14,15-deepoxyxeniculin and xeniafaraunol A, which are structurally related compounds .
Scientific Research Applications
Waixenicin A has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a potent inhibitor of the TRPM7 ion channel, making it a valuable tool for studying ion channel pharmacology and related cellular processes. In medicine, this compound has shown promise in reducing hypoxic-ischemic brain injury and preserving long-term behavioral outcomes in animal models . Its potential anti-inflammatory and anti-cancer properties have also garnered interest from pharmaceutical companies .
Mechanism of Action
Waixenicin A exerts its effects by selectively inhibiting the TRPM7 ion channel, which is involved in regulating magnesium and calcium homeostasis in cells. The inhibition of TRPM7 affects various cellular processes, including cell growth, proliferation, and neuronal signaling. This mechanism is particularly relevant in conditions such as ischemic and hypoxic neuronal cell death and brain injury .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to waixenicin A include other xenicane diterpenoids such as 9-deacetoxy-14,15-deepoxyxeniculin and xeniafaraunol A. These compounds share structural similarities and are also derived from marine sources .
Uniqueness: this compound is unique due to its highly selective inhibition of the TRPM7 ion channel, which distinguishes it from other xenicane diterpenoids. Its potent activity and specific molecular target make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C26H36O7 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
[(E,5S)-5-[(1R,4aS,11aR)-1-acetyloxy-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-4-yl]-5-acetyloxy-2-methylpent-2-enyl] acetate |
InChI |
InChI=1S/C26H36O7/c1-16-8-7-9-18(3)25-22(12-10-16)23(15-31-26(25)33-21(6)29)24(32-20(5)28)13-11-17(2)14-30-19(4)27/h8,11,15,22,24-26H,3,7,9-10,12-14H2,1-2,4-6H3/b16-8?,17-11+/t22-,24+,25+,26-/m1/s1 |
InChI Key |
DCZJIZRGTZFSQY-VWQHOESYSA-N |
Isomeric SMILES |
CC1=CCCC(=C)[C@H]2[C@H](CC1)C(=CO[C@@H]2OC(=O)C)[C@H](C/C=C(\C)/COC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CCCC(=C)C2C(CC1)C(=COC2OC(=O)C)C(CC=C(C)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine](/img/structure/B10773642.png)
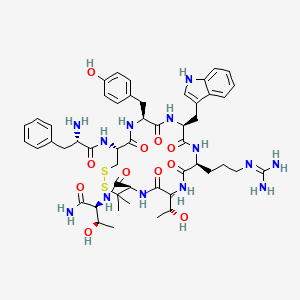
![[(2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773654.png)
![[125I]Heat](/img/structure/B10773665.png)
![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10773670.png)
![2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid](/img/structure/B10773679.png)
![4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-(125I)iodanylphenol](/img/structure/B10773681.png)

![2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10773692.png)
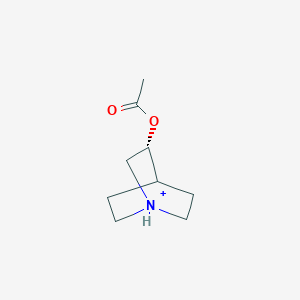
![4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B10773708.png)
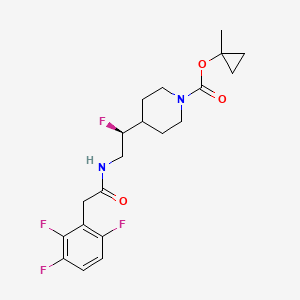
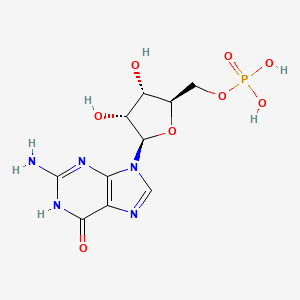
![4-(5-(4-Chlorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B10773733.png)
